molecular formula C18H28N2O3 B2845868 Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate CAS No. 1427983-06-9

Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate

Cat. No.: B2845868
CAS No.: 1427983-06-9
M. Wt: 320.433
InChI Key: YNFNDTCBHHZXQR-UHFFFAOYSA-N
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Description

tert-Butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate is a chemical compound with the molecular formula C18H30N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a carbamate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 4-(hydroxymethyl)piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl (4-(4-(hydroxymethyl)piperidin-1-yl)benzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and phenyl group play crucial roles in the binding affinity and specificity of the compound. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-({4-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. The presence of the piperidine ring and phenyl group enhances its binding affinity to molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)19-12-14-4-6-16(7-5-14)20-10-8-15(13-21)9-11-20/h4-7,15,21H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFNDTCBHHZXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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